N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
CAS No.:
Cat. No.: VC11149929
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5O2 |
|---|---|
| Molecular Weight | 295.30 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C15H13N5O2/c1-22-14-5-3-2-4-13(14)17-15(21)11-6-8-12(9-7-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
| Standard InChI Key | ALJZFUNHEUBSCR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (IUPAC name: N-(2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide) belongs to the benzamide class of compounds, featuring a benzamide core substituted at the para position with a tetrazole ring and at the ortho position of the aniline moiety with a methoxy group. The molecular formula is C₁₅H₁₃N₅O₂, with a molecular weight of 295.30 g/mol.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₂ |
| Molecular Weight | 295.30 g/mol |
| CAS Number | 915934-92-8 |
| SMILES Notation | COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
| InChI Key | ALJZFUNHEUBSCR-UHFFFAOYSA-N |
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the compound’s metabolic stability and ability to engage in hydrogen bonding with biological targets . The methoxy group enhances lipophilicity, potentially improving membrane permeability.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves a multi-step sequence:
-
Formation of Benzoyl Chloride Intermediate:
Reaction of 4-nitrobenzoic acid with thionyl chloride yields 4-nitrobenzoyl chloride, which is subsequently reduced to 4-aminobenzoyl chloride. -
Amide Bond Formation:
Coupling 4-aminobenzoyl chloride with 2-methoxyaniline in the presence of a base (e.g., triethylamine) produces N-(2-methoxyphenyl)-4-aminobenzamide. -
Tetrazole Cyclization:
Treatment with sodium azide and trimethylsilyl chloride in dimethylformamide (DMF) facilitates the conversion of the nitrile group to a tetrazole ring .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Formation | 2-Methoxyaniline, Et₃N, DCM, 0°C | 78 |
| Tetrazole Cyclization | NaN₃, TMSCl, DMF, 80°C | 65 |
Optimization studies emphasize the critical role of temperature control and solvent selection. For instance, substituting DMF with acetonitrile in the cyclization step improves yields to 72% while reducing side product formation .
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, with decomposition observed above 220°C. Solubility profiling reveals preferential dissolution in polar aprotic solvents (e.g., DMSO: 12 mg/mL) over aqueous media (water: <0.1 mg/mL).
Spectroscopic Characterization
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